molecular formula C8H9Cl2N3 B13698955 1-(2,6-Dichloro-3-methylphenyl)guanidine

1-(2,6-Dichloro-3-methylphenyl)guanidine

Cat. No.: B13698955
M. Wt: 218.08 g/mol
InChI Key: QFNJWLRTAZXSDC-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-3-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines Guanidines are known for their versatile functional groups and are widely used in various biological and chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloro-3-methylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2,6-dichloro-3-methylaniline with cyanamide under acidic conditions to form the desired guanidine derivative. Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis approach, which provides efficient access to diverse guanidines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysis and other advanced techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloro-3-methylphenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can produce a variety of substituted guanidines .

Scientific Research Applications

1-(2,6-Dichloro-3-methylphenyl)guanidine has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other guanidine derivatives and heterocycles.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts for industrial processes

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-3-methylphenyl)guanidine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with its targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Dichloro-3-methylphenyl)guanidine is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H9Cl2N3

Molecular Weight

218.08 g/mol

IUPAC Name

2-(2,6-dichloro-3-methylphenyl)guanidine

InChI

InChI=1S/C8H9Cl2N3/c1-4-2-3-5(9)7(6(4)10)13-8(11)12/h2-3H,1H3,(H4,11,12,13)

InChI Key

QFNJWLRTAZXSDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)N=C(N)N)Cl

Origin of Product

United States

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